molecular formula C4H8F3N B1438401 Methyl(3,3,3-trifluoropropyl)amine CAS No. 1094424-08-4

Methyl(3,3,3-trifluoropropyl)amine

Cat. No.: B1438401
CAS No.: 1094424-08-4
M. Wt: 127.11 g/mol
InChI Key: ONBBNBDNLGQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(3,3,3-trifluoropropyl)amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a propylamine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless liquid with a pungent odor and is often used as an intermediate in the synthesis of other chemical compounds.

Scientific Research Applications

Methyl(3,3,3-trifluoropropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

Target of Action

Methyl(3,3,3-trifluoropropyl)amine is a chemical compound that has been used in various applications, including as a modification agent in the synthesis of hydrophobic mesoporous silica . .

Mode of Action

It has been suggested that the compound’s hydrophobic and hydrogen bond interactions play a role in its function . For instance, in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product .

Biochemical Pathways

It has been used in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] via anionic ring-opening polymerization . This suggests that the compound may interact with biochemical pathways related to polymerization processes.

Result of Action

The results of this compound’s action can vary depending on its application. For instance, when used as a modification agent in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product . In the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane], the compound participates in the polymerization process, resulting in the formation of the polymer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the synthesis of hydrophobic mesoporous silica, the reaction conditions, such as temperature and the presence of other reactants, can affect the compound’s function . Similarly, in the polymerization process, factors such as the presence of an initiator and promoter can influence the compound’s action .

Safety and Hazards

“Methyl(3,3,3-trifluoropropyl)amine” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

Methyl(3,3,3-trifluoropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. For instance, it can act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in downstream biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to alterations in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress response and metabolic regulation, thereby impacting overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown . This inhibition can lead to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing synaptic transmission and influencing neural communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . Higher doses can lead to adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range elicits beneficial outcomes, while exceeding this range results in toxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell . Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which play essential roles in redox reactions and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amine transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within the body can vary depending on factors such as tissue type, blood flow, and metabolic rate .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it can interact with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which may influence its targeting to specific cellular compartments . These modifications can also affect the stability and activity of this compound, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3,3,3-trifluoropropyl)amine can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropylamine: Similar in structure but lacks the methyl group.

    Methyl(3,3,3-trifluoropropyl)siloxane: Contains a siloxane backbone, offering different chemical properties.

    3,3,3-Trifluoropropionic acid: An acid derivative with distinct reactivity.

Uniqueness

Methyl(3,3,3-trifluoropropyl)amine is unique due to the presence of both a trifluoromethyl group and a methyl group, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical interactions and properties.

Properties

IUPAC Name

3,3,3-trifluoro-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBBNBDNLGQXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(3,3,3-trifluoropropyl)amine
Reactant of Route 2
Reactant of Route 2
Methyl(3,3,3-trifluoropropyl)amine
Reactant of Route 3
Reactant of Route 3
Methyl(3,3,3-trifluoropropyl)amine
Reactant of Route 4
Reactant of Route 4
Methyl(3,3,3-trifluoropropyl)amine
Reactant of Route 5
Reactant of Route 5
Methyl(3,3,3-trifluoropropyl)amine
Reactant of Route 6
Reactant of Route 6
Methyl(3,3,3-trifluoropropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.